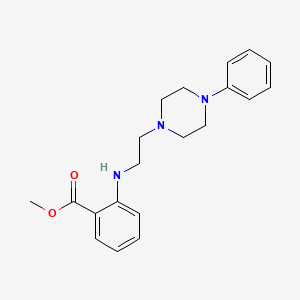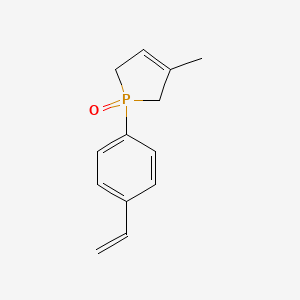
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tyrosine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by coupling with D-alanine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with D-alanine can be achieved using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反应分析
Types of Reactions: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane, hydrochloric acid, methanol.
Coupling: DCC, EDC, NHS, HOBt.
Major Products Formed:
科学研究应用
Chemistry: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is widely used in peptide synthesis as a protected amino acid building block. It facilitates the stepwise assembly of peptides and proteins by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model compound for investigating the structure and function of peptides and proteins .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is employed in the synthesis of peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents. It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for various applications .
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins . The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
相似化合物的比较
N-(tert-Butoxycarbonyl)-L-tyrosine: Similar structure but lacks the D-alanine residue.
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the tyrosine residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but with a phenylalanine residue instead of tyrosine.
Uniqueness: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is unique due to the presence of both L-tyrosine and D-alanine residues, making it a valuable building block for synthesizing peptides with specific stereochemistry and functional properties .
属性
CAS 编号 |
71591-34-9 |
|---|---|
分子式 |
C17H24N2O6 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-10(15(22)23)18-14(21)13(19-16(24)25-17(2,3)4)9-11-5-7-12(20)8-6-11/h5-8,10,13,20H,9H2,1-4H3,(H,18,21)(H,19,24)(H,22,23)/t10-,13+/m1/s1 |
InChI 键 |
NYAZOQCOUSBVBO-MFKMUULPSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)










![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
